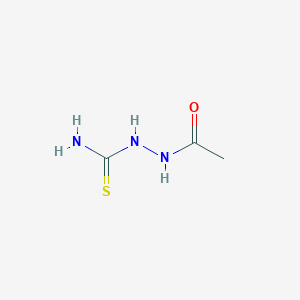

2-Acetylhydrazinecarbothioamide

Descripción

Propiedades

IUPAC Name |

acetamidothiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3OS/c1-2(7)5-6-3(4)8/h1H3,(H,5,7)(H3,4,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIMQTOXNOFWBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177577 |

Source

|

| Record name | 1-(Acetyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-88-7 |

Source

|

| Record name | Acetic acid, 2-(aminothioxomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Acetyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2302-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Acetyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetyl)thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetylhydrazinecarbothioamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWT2928KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Acetylhydrazinecarbothioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetylhydrazinecarbothioamide, a molecule of interest in medicinal chemistry, prepared from the readily available starting material, thiosemicarbazide. This document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the synthetic workflow. Furthermore, it touches upon the potential biological significance of thiosemicarbazide derivatives, providing context for further research and development.

Introduction

This compound, also known as 1-acetyl-3-thiosemicarbazide, is a derivative of thiosemicarbazide, a class of compounds recognized for their diverse biological activities. Thiosemicarbazides and their derivatives have garnered significant attention in the field of medicinal chemistry due to their potential as antimicrobial, anticancer, and antiviral agents. The introduction of an acetyl group to the thiosemicarbazide scaffold can modulate its physicochemical properties and biological activity, making its synthesis a key step in the exploration of new therapeutic agents. This guide focuses on a common and efficient method for its preparation via the acylation of thiosemicarbazide.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is achieved through the N-acetylation of thiosemicarbazide. A prevalent and effective method involves the use of acetyl chloride as the acetylating agent in an appropriate solvent.

Reaction Scheme

Experimental Protocol

The following protocol is based on established procedures for the N-acetylation of thiosemicarbazide.[1]

Materials:

-

Thiosemicarbazide (9.10 g, 0.10 mol)

-

Acetyl chloride (8.64 g, 0.11 mol)

-

Anhydrous tetrahydrofuran (THF, 100 mL)

-

Ethyl acetate (3 x 100 mL)

-

Water (100 mL)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Methanol/dichloromethane (1:1, v/v) for column chromatography

Procedure:

-

A solution of thiosemicarbazide (9.10 g, 0.10 mol) in anhydrous tetrahydrofuran (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled to 0 °C in an ice bath.

-

Acetyl chloride (8.64 g, 0.11 mol) is added slowly and dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of water (100 mL).

-

The product is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a methanol/dichloromethane (1:1, v/v) mixture as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as an off-white to light yellow solid.

Data Presentation

This section summarizes the key quantitative data for the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2302-88-7 | [1][2] |

| Molecular Formula | C₃H₇N₃OS | [1][2] |

| Molecular Weight | 133.17 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 165-170 °C | [1] |

| 157 °C | [2] | |

| Solubility | Sparingly soluble in DMSO and Methanol | [1] |

| Partially soluble in water | [1][2] |

Reaction Parameters

| Parameter | Value | Reference |

| Yield | 65% | [1] |

Spectroscopic Data

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (ESI) | m/z calculated for C₃H₇N₃OS [M+H]⁺: 133.03, found: 134.0.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=S stretching (around 1100-1300 cm⁻¹). |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (singlet), and the N-H protons of the hydrazine and thioamide groups (broad singlets). A representative spectrum can be found in the literature. |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will display signals for the acetyl methyl carbon, the carbonyl carbon of the acetyl group, and the thiocarbonyl carbon of the thioamide group. A representative spectrum is available in chemical databases. |

Mandatory Visualizations

Experimental Workflow

Potential Biological Mechanism of Action

Thiosemicarbazide derivatives have been reported to exhibit antibacterial activity through the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Conclusion

This technical guide has detailed a reliable and well-documented method for the synthesis of this compound from thiosemicarbazide. The provided experimental protocol, along with the summarized quantitative data, offers a solid foundation for researchers to replicate this synthesis. The visualization of the experimental workflow provides a clear, step-by-step overview of the process. Furthermore, the illustrated potential mechanism of action highlights the relevance of this class of compounds in the ongoing search for novel antibacterial agents. This guide serves as a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. 1-ACETYL-3-THIOSEMICARBAZIDE CAS#: 2302-88-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Acetyl-3-thiosemicarbazide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3-thiosemicarbazide (C₃H₇N₃OS, Molar Mass: 133.17 g/mol ) is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities and applications as versatile intermediates in organic synthesis.[1][2][3] Accurate structural confirmation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the characterization of 1-Acetyl-3-thiosemicarbazide using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols, data interpretation, and tabulated spectral data for reference.

Experimental Protocols

Synthesis of 1-Acetyl-3-thiosemicarbazide

A common synthetic route involves the acylation of thiosemicarbazide with acetyl chloride.[2]

Materials:

-

Thiosemicarbazide (9.10 g, 0.10 mol)

-

Acetyl chloride (8.64 g, 0.11 mol)

-

Anhydrous Tetrahydrofuran (THF, 100 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of thiosemicarbazide in anhydrous THF (100 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.[2]

-

Acetyl chloride is added slowly and dropwise to the cooled solution with continuous stirring.[2]

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 3 hours.[2]

-

The reaction is monitored for completion using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the reaction is quenched by adding water (100 mL).[2]

-

The product is extracted with ethyl acetate (3 x 100 mL).[2]

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2]

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol to afford 1-Acetyl-3-thiosemicarbazide as a white to off-white solid.[2]

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used. Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is suitable for analysis. Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] Tetramethylsilane (TMS) is used as an internal standard. Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired at room temperature.

Spectroscopic Data and Interpretation

The structural confirmation of 1-Acetyl-3-thiosemicarbazide is achieved by analyzing the key signals in its IR and NMR spectra.

IR Spectral Data

The IR spectrum provides crucial information about the functional groups present in the molecule. The principal absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3400 - 3100 | N-H Stretching | Multiple broad bands for -NH and -NH₂ groups. |

| ~1680 | C=O Stretching (Amide I) | Strong absorption characteristic of the acetyl group. |

| ~1560 | N-H Bending (Amide II) | Bending vibration coupled with C-N stretching. |

| ~1370 | C-H Bending | Symmetric bending of the methyl group. |

| 1300 - 1100 | C-N Stretching & C=S Str. | Mixed vibrations, characteristic of the thioamide core. |

| ~800 | C=S Stretching | Weaker absorption for the thiocarbonyl group. |

Interpretation: The presence of strong bands for N-H stretching confirms the amine and amide groups. A very strong absorption around 1680 cm⁻¹ is definitive evidence for the amide carbonyl (C=O) group. The bands corresponding to the thioamide (C=S) moiety are typically weaker and can be found in the fingerprint region.

¹H NMR Spectral Data (Solvent: DMSO-d₆)

The ¹H NMR spectrum shows distinct signals for each type of proton in the molecule, confirming the connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.0 | Singlet | 3H | CH₃ (Acetyl) |

| ~7.8 | Broad Singlet | 2H | NH₂ (Thioamide) |

| ~9.2 | Broad Singlet | 1H | NH (Thioamide) |

| ~10.0 | Broad Singlet | 1H | NH (Amide) |

Interpretation: The singlet at ~2.0 ppm integrating to three protons is characteristic of the acetyl methyl group. The remaining signals are broad singlets corresponding to the four exchangeable protons on the nitrogen atoms (two from the -NH₂ group and one from each -NH- group). Their specific chemical shifts can vary with concentration and temperature, but their presence and integration are key confirmatory features.

¹³C NMR Spectral Data (Solvent: DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Description |

| ~21 | CH₃ | Acetyl methyl carbon. |

| ~169 | C=O | Amide carbonyl carbon. |

| ~182 | C=S | Thiocarbonyl carbon. |

Interpretation: The spectrum shows three distinct signals, corresponding to the three types of carbon atoms in 1-Acetyl-3-thiosemicarbazide. The upfield signal (~21 ppm) is assigned to the methyl carbon. The two downfield signals are characteristic of carbonyl (~169 ppm) and thiocarbonyl (~182 ppm) carbons, confirming the core structure of the molecule.[5]

Visualization of Characterization Workflow

The logical flow from synthesis to structural confirmation is a critical process for any chemical entity. The following diagram illustrates this workflow for 1-Acetyl-3-thiosemicarbazide.

References

chemical properties and structure of N-Acetylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylthiosemicarbazide, a derivative of thiosemicarbazide, is a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of N-Acetylthiosemicarbazide, tailored for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identifiers

N-Acetylthiosemicarbazide is characterized by an acetyl group attached to a thiosemicarbazide core. This structure imparts specific chemical and physical properties that are crucial for its biological activity and potential therapeutic applications.

IUPAC Name: acetamidothiourea[3]

SMILES Notation: CC(=O)NNC(=S)N[3]

Molecular Formula: C₃H₇N₃OS[3]

Molecular Weight: 133.18 g/mol [3]

Physicochemical Properties

The physicochemical properties of N-Acetylthiosemicarbazide are essential for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₃OS | [3] |

| Molecular Weight | 133.18 g/mol | [3] |

| Melting Point | 165-170 °C | ChemicalBook |

| Solubility | Sparingly soluble in DMSO and Methanol. Partly soluble in water. | ChemicalBook |

| pKa (Predicted) | 10.30 ± 0.70 | ChemicalBook |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Characteristics

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of N-Acetylthiosemicarbazide.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, as well as exchangeable protons of the amine and amide groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), a C=O stretching vibration (around 1650 cm⁻¹), and a C=S stretching vibration.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A common fragmentation pattern for N-acyl compounds involves the cleavage of the N-N bond.

Crystal Structure

The three-dimensional arrangement of N-Acetylthiosemicarbazide in the solid state is determined by X-ray crystallography. The crystal structure of thiosemicarbazide derivatives often reveals extensive intermolecular hydrogen bonding networks, which can influence their physical properties and biological interactions. For instance, derivatives of thiosemicarbazide are known to form dimers and other supramolecular structures through N–H···S and N–H···O hydrogen bonds.

Experimental Protocols

Synthesis of N-Acetylthiosemicarbazide

A general and established method for the synthesis of N-Acetylthiosemicarbazide involves the reaction of thiosemicarbazide with acetyl chloride.

Materials:

-

Thiosemicarbazide

-

Acetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve thiosemicarbazide (0.10 mol) in anhydrous tetrahydrofuran (100 mL) in a reaction vessel at 0 °C.

-

Slowly add acetyl chloride (0.11 mol) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (100 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and wash with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the synthesis workflow of N-Acetylthiosemicarbazide and the logical relationship of its key features.

Caption: Synthesis Workflow for N-Acetylthiosemicarbazide.

Caption: Key Features of N-Acetylthiosemicarbazide.

References

- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Acetyl)thiosemicarbazide | C3H7N3OS | CID 2723592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Acetyl-3-thiosemicarbazide (CAS 2302-88-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the chemical compound 1-Acetyl-3-thiosemicarbazide, identified by CAS number 2302-88-7. The information presented herein is crucial for substance identification, characterization, and quality control in research and development settings. While comprehensive datasets are limited in publicly accessible domains, this document compiles and structures the available information for ease of reference.

Summary of Spectroscopic Data

The following tables summarize the currently available quantitative spectroscopic data for 1-Acetyl-3-thiosemicarbazide. It is important to note that complete, high-resolution spectral data with detailed peak assignments are not consistently available in the public domain and may require access to specialized databases.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of 1-Acetyl-3-thiosemicarbazide.

| Parameter | Value | Source |

| Molecular Formula | C₃H₇N₃OS | --INVALID-LINK-- |

| Molecular Weight | 133.17 g/mol | --INVALID-LINK-- |

| Measured [M+H]⁺ | 134.0 | --INVALID-LINK-- |

| Calculated [M+H]⁺ | 133.03 | --INVALID-LINK-- |

| GC-MS m/z Peaks | 133, 43, 32 | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR and ¹³C NMR spectra for 1-Acetyl-3-thiosemicarbazide are indexed in several databases, specific chemical shift and coupling constant data are not fully available in public sources. The information suggests that spectra have been recorded, often in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectral data is available, indicating the presence of key functional groups. However, a detailed peak table with corresponding vibrational modes is not fully accessible.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are not extensively documented in publicly available sources. The following provides a general understanding of the methodologies likely employed.

Mass Spectrometry (Electrospray Ionization - ESI)

The reported ESI mass spectrometry data would have been acquired by dissolving the sample in a suitable solvent, such as methanol or acetonitrile, and introducing it into the mass spectrometer. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1-Acetyl-3-thiosemicarbazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol would involve dissolving a few milligrams of 1-Acetyl-3-thiosemicarbazide in a deuterated solvent, such as DMSO-d₆, and placing it in an NMR tube. ¹H and ¹³C NMR spectra would then be acquired on a spectrometer, such as a Varian A-60 mentioned in one source.

Infrared (IR) Spectroscopy

For Fourier Transform Infrared (FTIR) spectroscopy, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk, which is then analyzed.

Data Interpretation and Structural Elucidation

The available spectroscopic data aligns with the known chemical structure of 1-Acetyl-3-thiosemicarbazide. The mass spectrometry results confirm the expected molecular mass. The anticipated IR spectrum would show characteristic absorption bands for N-H, C=O (amide), and C=S (thioamide) functional groups. The ¹H NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons and the various N-H protons. The ¹³C NMR spectrum would show resonances for the methyl carbon, the carbonyl carbon, and the thiocarbonyl carbon.

Limitations

It is critical for researchers to understand that the data presented here is aggregated from publicly available sources and may lack the detail and rigor of a full, certified analysis. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectroscopic data under controlled experimental conditions.

This guide serves as a foundational resource for professionals engaged in research and development involving 1-Acetyl-3-thiosemicarbazide. For more in-depth analysis, direct acquisition of spectral data or access to comprehensive, subscription-based spectral databases is advised.

mechanism of action of thiosemicarbazide derivatives in biological systems

An In-depth Technical Guide on the Mechanism of Action of Thiosemicarbazide Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazide derivatives are a versatile class of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. Their therapeutic potential stems from diverse mechanisms of action, primarily centered around enzyme inhibition, induction of apoptosis, and disruption of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms by which thiosemicarbazide derivatives exert their biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Thiosemicarbazide derivatives' biological activity is intrinsically linked to their chemical structure, which allows them to chelate metal ions and interact with various biological macromolecules.[1] The primary mechanisms can be broadly categorized as follows:

-

Enzyme Inhibition: A prominent mechanism is the inhibition of various enzymes crucial for pathogen survival or cancer cell proliferation. This includes enzymes like tyrosinase, topoisomerases, and ribonucleotide reductase.[2][3][4]

-

Induction of Apoptosis: In cancer cells, many thiosemicarbazide derivatives trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[5][6] This often involves the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins.

-

Disruption of DNA Synthesis and Replication: By inhibiting enzymes like DNA gyrase and topoisomerase IV in bacteria, these derivatives interfere with DNA replication, leading to bacterial cell death.[5][7]

Anticancer Activity

The anticancer properties of thiosemicarbazide derivatives are multifaceted and involve several interconnected pathways.

Induction of Apoptosis

A primary anticancer mechanism is the induction of apoptosis.[5] This is often initiated by intracellular stress, such as the generation of reactive oxygen species (ROS). One derivative, TS-1, has been shown to significantly increase Caspase-3 and RIPK1 immunoreactivities in HEPG2 cells, suggesting its role in inducing apoptosis.[6] Another study on a captopril derivative demonstrated apoptotic cell death in MCF-7 breast cancer cells involving caspase-3 and caspase-9.

Enzyme Inhibition in Cancer

-

Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazide derivatives are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in cancer cells.[3] Triapine is a notable example of a thiosemicarbazone that targets RR and has undergone clinical trials.[3]

-

Topoisomerase Inhibition: These compounds can also target human topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.[4] By stabilizing the topoisomerase-DNA cleavage complex, they induce DNA strand breaks, leading to apoptosis.[8] Metal complexes of thiosemicarbazones have shown particularly potent inhibition of topoisomerase II.[4]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Dp44mT-Trastuzumab Conjugate (ortho) | MCF-7 | 25.7 ± 5.5 nM | [9] |

| Dp44mT-Trastuzumab Conjugate (para) | MCF-7 | 103.5 ± 2.0 nM | [9] |

| Acridine-thiosemicarbazone (DL-08) | B16-F10 | 14.79 µM | [8] |

| Acridine thiosemicarbazide (4b) | MT-4 | 15.73 ± 0.90 µM | [10] |

| Acridine thiosemicarbazide (4d) | MT-4 | 10.96 ± 0.62 µM | [10] |

| Captopril Derivative (8) | MCF-7 | 88.06 µM | |

| Captopril Derivative (8) | AMJ13 | 66.82 µM | |

| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide (4c) | MCF-7 | Reduced viability to ~15% | [11] |

| Thiosemicarbazone Derivative (L4) | A549 | Strongest inhibitory effect | [5][12] |

Signaling Pathway: Induction of Apoptosis

Caption: Intrinsic pathway of apoptosis induced by thiosemicarbazide derivatives.

Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated significant potential as antibacterial and antifungal agents.[5]

Inhibition of Bacterial Topoisomerases

A key mechanism of antibacterial action is the dual inhibition of DNA gyrase and topoisomerase IV.[5] These enzymes are essential for maintaining the topological state of bacterial DNA during replication and transcription.[7] By inhibiting their ATPase activity, these derivatives disrupt DNA replication, leading to bacterial cell death.[7] For instance, certain thiosemicarbazide derivatives have been shown to reduce the ability of the ParE subunit of Staphylococcus aureus topoisomerase IV to hydrolyze ATP.[7]

Antifungal and Antitubercular Activity

The antifungal mechanism of thiosemicarbazones involves the disruption of fungal cell membranes and inhibition of protein synthesis.[5] Furthermore, several thiosemicarbazide derivatives have shown potent activity against Mycobacterium bovis and Mycobacterium tuberculosis, highlighting their potential as antitubercular agents.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Compound 11 | Mycobacterium bovis | 0.39 µg/mL | |

| Compound 30 | Mycobacterium bovis | 0.39 µg/mL | |

| Thiosemicarbazone (L1) | Bacillus cereus | 10 mg/L | [5][12] |

| Thiosemicarbazide (3a) | Staphylococcus spp. | 1.95 µg/mL | [13] |

| Thiosemicarbazide (3a) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 3.9 µg/mL | [13] |

| Thiosemicarbazide (T4A) | Staphylococci sp. | 32-64 µg/mL | [14] |

Workflow: Antimicrobial Susceptibility Testing

Caption: General workflow for determining the MIC of thiosemicarbazide derivatives.

Antiviral Activity

The antiviral potential of thiosemicarbazide derivatives has been recognized for decades, with some of the earliest antiviral research focusing on these scaffolds. Their mechanism of action in viral infections often involves inhibiting viral replication.[15] They have been investigated against a range of viruses, including herpes simplex virus, and have inspired the development of newer antiviral agents.[15] The ability of thiosemicarbazides to form metal complexes is also being explored as a strategy to enhance their antiviral efficacy.

Enzyme Inhibition

Tyrosinase Inhibition

Thiosemicarbazone derivatives are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2] Their inhibitory action is primarily attributed to the chelation of copper ions within the active site of the enzyme by the sulfur atom of the thiosemicarbazide moiety.[2] This makes them promising candidates for the development of skin-whitening agents and anti-browning agents in food.[2]

Cholinesterase Inhibition

Certain thiosemicarbazone derivatives have demonstrated superior inhibitory activity against acetylcholinesterase and butyrylcholinesterase compared to the standard drug galantamine, suggesting their potential in the management of neurodegenerative diseases like Alzheimer's.[16]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Enzyme | IC50 Value | Reference |

| Cinnamaldehyde-thiosemicarbazide derivative (17) | Tyrosinase (diphenolase) | Ki = 4.45 µM, Kis = 8.85 µM | [2] |

| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide (2) | Topoisomerase IV | 14 µM | [17] |

| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide (1) | α-glucosidase | 1.58 µM | [18] |

| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide (1) | α-amylase | 3.24 µM | [18] |

| Thiosemicarbazone derivative (2c) | Acetylcholinesterase | 41.51 ± 3.88 µM | [16] |

| Thiosemicarbazone derivative (2a) | Butyrylcholinesterase | 64.47 ± 2.74 µM | [16] |

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C until confluent.

-

Treatment: Treat the cells with various concentrations of the thiosemicarbazide derivative for 72 hours.

-

MTT Addition: Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Serial Dilution: Prepare two-fold serial dilutions of the thiosemicarbazide derivative in a liquid growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (adjusted to 0.5 McFarland standard).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Topoisomerase IIα Inhibition Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound.

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is indicated by the persistence of the supercoiled DNA band.[8]

Conclusion

Thiosemicarbazide derivatives represent a promising scaffold in drug discovery due to their diverse and potent biological activities. Their mechanisms of action are complex and varied, offering multiple avenues for therapeutic intervention against cancer, microbial infections, and other diseases. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is crucial for the rational design and development of novel, effective, and safe therapeutic agents based on the thiosemicarbazide framework. Further research into the structure-activity relationships and the specific molecular targets of these compounds will undoubtedly pave the way for new and improved treatments.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. content.abcam.com [content.abcam.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scribd.com [scribd.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. Tyrosinase inhibition assay [bio-protocol.org]

- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. topogen.com [topogen.com]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. activeconceptsllc.com [activeconceptsllc.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

Tautomeric Landscape of 2-Acetylhydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylhydrazinecarbothioamide, a molecule incorporating both acetylhydrazine and carbothioamide functionalities, presents a rich tautomeric landscape. This technical guide delves into the potential tautomeric forms of this compound, arising from both keto-enol and thione-thiol equilibria. Drawing upon spectroscopic principles and findings from analogous molecular systems, this document outlines the expected structural isomers, their characteristic spectroscopic signatures, and the influence of environmental factors on the tautomeric equilibrium. While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a foundational understanding for researchers investigating this and related compounds.

Introduction: The Duality of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. This compound possesses two key functional groups susceptible to tautomerization: the acetylhydrazine moiety, which can undergo keto-enol tautomerism, and the carbothioamide group, which can exhibit thione-thiol tautomerism. The interplay of these two equilibria results in four potential tautomeric forms, each with a unique electronic and structural profile. Understanding the predominant tautomeric forms and the factors governing their interconversion is crucial for predicting molecular interactions, designing synthetic pathways, and interpreting analytical data.

Potential Tautomeric Forms of this compound

The structure of this compound allows for the existence of four primary tautomers, as depicted in the equilibrium diagram below. The relative stability of these forms is influenced by factors such as solvent polarity, pH, and temperature.

Generally, for simple acyclic amides and thioamides, the keto and thione forms are thermodynamically favored over their enol and thiol counterparts, respectively.[1] However, the presence of intramolecular hydrogen bonding or specific solvent interactions can shift this equilibrium.[2]

Spectroscopic Characterization of Tautomers

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution and the solid state.

Infrared (IR) Spectroscopy

The distinct vibrational frequencies of the C=O, C=S, C=N, C-S, O-H, N-H, and S-H bonds provide a diagnostic fingerprint for each tautomer. The expected characteristic IR absorption bands are summarized in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Tautomer(s) |

| C=O | Stretching | 1650 - 1680 | Thione-Keto, Thiol-Keto |

| C=S | Stretching | 1250 - 1300 | Thione-Keto, Thione-Enol |

| N-H | Stretching | 3100 - 3400 | All forms |

| O-H | Stretching (Enolic) | 3200 - 3600 (broad) | Thione-Enol, Thiol-Enol |

| S-H | Stretching (Thiol) | 2500 - 2600 (weak) | Thiol-Keto, Thiol-Enol |

| C=N | Stretching | 1600 - 1650 | Thiol-Keto, Thione-Enol, Thiol-Enol |

| C-S | Stretching | 600 - 800 | Thiol-Keto, Thiol-Enol |

Table 1: Expected IR Absorption Bands for Tautomers of this compound. Data is inferred from studies on analogous compounds.[3]

The presence of a strong band in the 1650-1680 cm⁻¹ region would indicate a significant population of the keto form. Conversely, the appearance of a broad O-H stretch and a C=N stretch would suggest the presence of the enol form. Similarly, a band around 1250-1300 cm⁻¹ is indicative of the thione form, while a weak band in the 2500-2600 cm⁻¹ region would point to the thiol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and, in some cases, allow for the quantification of tautomeric ratios.

¹H NMR:

-

N-H protons: The chemical shifts of the N-H protons are highly sensitive to their chemical environment and hydrogen bonding. In the thione-keto form, multiple N-H signals are expected. The enol and thiol forms would exhibit O-H and S-H protons, respectively, with characteristic chemical shifts.

-

CH₃ protons: The chemical shift of the methyl protons will be influenced by the adjacent carbonyl or enol group.

-

Solvent dependence: Recording spectra in different solvents (e.g., DMSO-d₆, CDCl₃) can reveal shifts in the tautomeric equilibrium.

¹³C NMR:

-

C=O carbon: The carbonyl carbon in the keto forms is expected to have a chemical shift in the range of 170-180 ppm.

-

C=S carbon: The thione carbon in the thione forms will have a characteristic downfield chemical shift, typically in the range of 180-200 ppm.

-

C=N carbon: The imine carbon in the thiol and enol forms will have a chemical shift in the range of 150-160 ppm.

Experimental Protocols

General Synthesis of this compound

A common route for the synthesis of N-acylthiosemicarbazides involves the reaction of an acid hydrazide with an isothiocyanate.[4] Alternatively, condensation of thiosemicarbazide with an appropriate acetylating agent can be employed.

References

- 1. scispace.com [scispace.com]

- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Emergence of Acetylated Thiosemicarbazides: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of acetylated thiosemicarbazides. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, quantitative biological data, and mechanistic insights of this important class of compounds, which stands at the intersection of synthetic chemistry and pharmacology.

Introduction: A Scaffold of Therapeutic Promise

Thiosemicarbazides, characterized by a hydrazine-carbothioamide core, have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities. The introduction of an acetyl group—a common strategy in drug design to modulate physicochemical properties such as solubility, stability, and bioavailability—has given rise to a significant subclass: the acetylated thiosemicarbazides. While not marked by a single "discovery" event, the history of these compounds is a compelling narrative of incremental innovation, where acetylation has been strategically employed to enhance or diversify the therapeutic potential of the parent thiosemicarbazide scaffold. Early investigations into thiosemicarbazide derivatives revealed their potent antitubercular activity, paving the way for extensive structural modifications, including acetylation, in the quest for novel therapeutic agents.

Synthesis and Chemical Landscape

The synthesis of acetylated thiosemicarbazides and their subsequent derivatives, such as thiosemicarbazones, typically follows a well-established synthetic pathway. The core synthesis often involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate. Acetylation can be performed on the thiosemicarbazide backbone or on substituent groups to yield a diverse array of compounds.

A common synthetic route involves the cyclization of thiosemicarbazones with acetic anhydride, which can lead to the formation of 2-acetylamino-1,3,4-thiadiazoline derivatives. This process highlights the role of acetylation in not only modifying existing scaffolds but also in constructing new heterocyclic systems with potential biological activity.

dot

Quantitative Biological Activity

The acetylation of thiosemicarbazides has led to the development of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. The quantitative assessment of this activity, typically through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, is crucial for structure-activity relationship (SAR) studies.

| Compound Class | Target Organism/Cell Line | Activity Metric | Value (µg/mL or µM) | Reference |

| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | S. epidermidis, B. subtilis, E. coli | MIC | 0.156 - 0.313 | [1] |

| 1-(2,4-dichlorophenoxy)acetyl-4-(aryl)thiosemicarbazides | Urease | IC50 | 0.32 - 25.13 µM | [2] |

| 2-acetyl pyridine-4-N,N'-dimethylthiosemicarbazone | E. coli | Inhibitory Concentration | 0.4 - 0.5 µM | [3] |

| Thiosemicarbazide derivatives | Mycobacterium bovis | MIC | 0.39 | [4] |

| 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides | Mycobacterium tuberculosis | - | - | [5] |

Mechanisms of Action: A Molecular Perspective

The therapeutic effects of thiosemicarbazides and their acetylated derivatives are underpinned by their interactions with specific biological targets. While the precise mechanisms for all acetylated variants are not fully elucidated, research on the parent compounds provides significant insights. A prominent mechanism of action is the inhibition of bacterial topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

Molecular docking studies have been instrumental in visualizing the potential binding modes of these compounds within the active sites of their target enzymes. These computational models suggest that the thiosemicarbazide moiety plays a crucial role in coordinating with key amino acid residues.

dot

Experimental Protocols

General Synthesis of 1-Acetyl-4-aryl Thiosemicarbazides

A typical synthesis involves the reaction of an appropriate acid hydrazide with an aryl isothiocyanate.

Materials:

-

Acid hydrazide (1 equivalent)

-

Aryl isothiocyanate (1 equivalent)

-

Ethanol (solvent)

Procedure:

-

Dissolve the acid hydrazide in ethanol.

-

Add the aryl isothiocyanate to the solution.

-

Reflux the mixture for a specified time (typically several hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

-

The resulting thiosemicarbazide can then be acetylated using standard procedures, for example, by reacting with acetic anhydride.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized acetylated thiosemicarbazide compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (positive control)

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate.

-

Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth only), and a solvent control.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Acetylated thiosemicarbazides represent a versatile and promising class of compounds with significant potential in drug discovery. The strategic incorporation of the acetyl group has proven to be an effective method for modulating the biological activity of the thiosemicarbazide scaffold. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, detailed elucidation of their mechanisms of action through advanced biochemical and biophysical techniques, and the exploration of their therapeutic potential against a wider range of diseases. The continued investigation of these compounds holds the promise of delivering new and effective therapeutic agents to address unmet medical needs.

References

- 1. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. juniv.edu [juniv.edu]

- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 2-Acetylhydrazinecarbothioamide Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of 2-Acetylhydrazinecarbothioamide and its derivatives, a class of compounds belonging to the broader group of acylhydrazones and thiosemicarbazides. These molecules have garnered significant interest in medicinal chemistry due to their structural versatility and a wide spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their synthesis, biological evaluation, and potential mechanisms of action.

Synthesis of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamide derivatives, often referred to as thiosemicarbazones, is a well-established process in medicinal chemistry. The general methodology involves the condensation reaction between a thiosemicarbazide and a selected aldehyde or ketone.

A typical synthesis workflow is outlined below.

Caption: General workflow for the synthesis of hydrazinecarbothioamide derivatives.

Experimental Protocol: General Synthesis

A representative protocol for the synthesis of 2-(hetero/aryl)methylene)hydrazine-1-carbothioamides is as follows[1]:

-

A solution of thiosemicarbazide (1.0 mM) is prepared in 25 mL of absolute ethanol with constant stirring.

-

The desired substituted aldehyde or ketone (1.0 mM) is added to the solution.

-

Two to three drops of a catalyst, such as concentrated sulfuric acid, are added to the mixture.

-

The reaction mixture is refluxed for a period ranging from a few hours to 12 hours, with reaction progress often monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature, allowing the solid product to precipitate.

-

The solid particles are collected by filtration.

-

The crude product is then purified, typically through recrystallization from ethanol, to yield the final compound[1].

Biological Activities and Quantitative Data

Derivatives of hydrazinecarbothioamide have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][4][5] The versatility of this scaffold allows for structural modifications that can enhance potency and selectivity against various biological targets.[5]

Antimicrobial Activity

These compounds have shown notable efficacy against a range of bacterial and fungal pathogens.[6][7] Their mechanism often involves interference with microbial enzymes or cellular processes.[6]

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against various microbial strains.

| Compound | S. aureus (MIC, µM) | P. aeruginosa (MIC, µM) | Reference |

| 5e | 12.5 | - | [8] |

| 5g | - | <0.78 | [8] |

| 5i | - | 1.56 | [8] |

| Vancomycin | 20 | - | [8] |

| Meropenem | - | 78 | [8] |

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | K. pneumoniae (MDR) (MIC, µg/mL) | MRSA (MIC, µg/mL) | Reference |

| 19 | 12.5 | 6.25 | 12.5 | 3.125 | [9] |

| Ampicillin | 25 | 12.5 | - | - | [9] |

Anticancer Activity

The antiproliferative properties of these derivatives have been evaluated against various cancer cell lines.[10][11][12] The N-acyl hydrazone structure is considered a crucial pharmacophore for cytotoxic activity.[10]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

| Compound | MCF-7 (Breast Cancer) (IC50, µM) | PC-3 (Prostate Cancer) (IC50, µM) | ME-16C (Normal Cells) (IC50, µM) | Reference |

| 7a | 7.52 ± 0.32 | 10.19 ± 0.52 | >100 | [10] |

| 7b | 9.87 ± 0.45 | 15.74 ± 0.68 | >100 | [10] |

| 7c | 15.63 ± 0.71 | 28.44 ± 0.75 | >100 | [10] |

| Doxorubicin | 0.83 ± 0.07 | 0.75 ± 0.04 | 0.80 ± 0.09 | [10] |

Enzyme Inhibition

Certain hydrazinecarbothioamide derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrase (CA) and 15-lipoxygenase (15-LOX).[1] These enzymes are implicated in various pathological conditions, making them attractive therapeutic targets.

| Compound | Carbonic Anhydrase II (IC50, µM) | 15-Lipoxygenase (IC50, µM) | Reference |

| 3a | 0.25 ± 0.02 | 0.18 ± 0.01 | [1] |

| 3b | 0.28 ± 0.02 | >100 (Selective) | [1] |

| 3c | 0.13 ± 0.01 | 0.14 ± 0.01 | [1] |

| 3h | 0.31 ± 0.02 | 0.21 ± 0.02 | [1] |

Methodologies for Biological Evaluation

Standardized protocols are crucial for assessing the biological activity of newly synthesized compounds. The following sections detail common experimental methodologies.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][13]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Stock Solution Preparation : A stock solution of each test compound is prepared at a specified concentration (e.g., 100 µM) in a suitable solvent like dimethyl sulfoxide (DMSO).[8]

-

Serial Dilution : Serial twofold dilutions of the compound are made in sterile 96-well microplates containing a growth medium such as Isosensitest broth.[8][13]

-

Inoculum Preparation : A standardized bacterial inoculum is prepared from an overnight culture, adjusted to a concentration of approximately 1.0 × 10^5 colony-forming units (CFU)/mL.[13]

-

Inoculation and Incubation : The wells are inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][12]

-

Cell Seeding : Cancer cells (e.g., MCF-7, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the synthesized compounds and incubated for a set period (e.g., 72 hours).[12]

-

MTT Addition : After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[10][12]

Potential Signaling Pathway Modulation

While direct evidence for this compound derivatives is still emerging, related amide compounds have been shown to modulate key cellular signaling pathways involved in cell survival and proliferation, such as the ERK1/2 and Akt pathways.[14] Inhibition or modulation of these pathways is a common mechanism for anticancer agents.

Caption: Hypothesized modulation of ERK and Akt pathways by derivatives.

This guide serves as a preliminary resource, consolidating existing data on this compound derivatives. The presented synthesis protocols, quantitative biological data, and standardized methodologies provide a foundation for further research and development in this promising area of medicinal chemistry. Continued investigation is necessary to fully elucidate their mechanisms of action and therapeutic potential.

References

- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caffeic Acid Alkyl Amide Derivatives Ameliorate Oxidative Stress and Modulate ERK1/2 and AKT Signaling Pathways in a Rat Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of 2-Acetylhydrazinecarbothioamide: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: An extensive literature search did not yield specific theoretical or computational studies on the molecular structure of 2-Acetylhydrazinecarbothioamide. This suggests a potential area for novel research. To fulfill the user's request for an in-depth technical guide, this document presents a comprehensive overview based on a closely related and well-studied molecule, (E)-2-(butan-2-ylidene)hydrazinecarbothioamide . The methodologies, data presentation, and visualizations provided herein serve as a robust template for prospective theoretical studies on this compound.

Introduction

Thiosemicarbazones and their derivatives are a class of compounds that exhibit a wide range of biological activities, making them promising candidates in drug discovery and development. Theoretical and computational studies are pivotal in understanding the structure-activity relationships of these molecules. By employing quantum chemical methods, it is possible to elucidate molecular geometries, electronic properties, and spectroscopic signatures, which are crucial for rational drug design.

This whitepaper outlines the standard theoretical protocols for characterizing the molecular structure of thiosemicarbazide derivatives, using (E)-2-(butan-2-ylidene)hydrazinecarbothioamide as a case study based on published research.[1][2]

Computational Methodology

The primary computational approach for studying molecules of this class is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 09 is a commonly used software package for such calculations.[1][2]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for DFT calculations.[1][2]

-

Basis Set: The 6-31G++(d,p) basis set is employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[1][2]

The geometry optimization process is typically followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Spectroscopic Calculations

Once the optimized geometry is obtained, various spectroscopic properties can be calculated to correlate with experimental data.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[1]

-

Vibrational Spectroscopy: The vibrational frequencies and corresponding infrared (IR) intensities are calculated. The calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra.[1]

-

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and simulate the UV-Visible absorption spectrum.[1]

Molecular Orbital and Electronic Property Analysis

Further analysis provides insights into the electronic nature and reactivity of the molecule.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand hyperconjugative interactions and electron delocalization within the molecule, which contribute to its stability.[1]

Data Presentation

Quantitative data from the theoretical calculations on (E)-2-(butan-2-ylidene)hydrazinecarbothioamide are summarized in the following tables.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) |

| S1-C2 | 1.663 |

| N4-C5 | 1.287 |

| C2-N9 | 1.378 |

Data extracted from a study on (E)-2-(butan-2-ylidene)hydrazinecarbothioamide.[1]

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental | Calculated |

| NH | 7.69 | 8.03 |

| NH₂ | 4.9 | - |

| CH₂ | 2.3 | - |

| CH₃ | 1.9 | - |

| CH₃ | 1.1 | 1.03 |

Values are for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide in DMSO-d₆.[1]

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon | Experimental | Calculated |

| C=S | 178.72 | 180.98 |

| C=N | 155.5 | - |

| CH₂ | 31.62 | - |

| CH₃ | 18.72 | - |

| CH₃ | 10.70 | 8.70 |

Values are for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide in DMSO-d₆.[1]

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Caption: A typical workflow for the theoretical analysis of a molecule.

Caption: A simplified 2D representation of the surrogate molecule.

Conclusion

The theoretical investigation of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide using DFT calculations has provided valuable insights into its molecular structure, spectroscopic properties, and electronic characteristics.[1][2] The strong correlation between the calculated and experimental data validates the computational approach.[1] This methodological framework can be directly applied to the study of this compound, which would be a valuable contribution to the understanding of this potentially bioactive molecule. Such a study would provide a foundational dataset for future research aimed at developing novel therapeutic agents.

References

A Technical Guide to the Synthetic Pathways and Biological Mechanisms of Novel Thiosemicarbazide Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse synthetic pathways for creating novel thiosemicarbazide analogs and delves into their multifaceted mechanisms of action. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2][3][4] This guide provides detailed experimental protocols for key synthetic routes and visualizes complex biological pathways to facilitate a deeper understanding and accelerate drug discovery efforts.

Core Synthetic Strategies for Thiosemicarbazide Analogs

The synthesis of novel thiosemicarbazide analogs typically involves a few key strategies that allow for the introduction of diverse functional groups, thereby enabling the fine-tuning of their pharmacological properties. The primary methods include the reaction of hydrazides with isothiocyanates, the use of carbon disulfide, and the condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones.[5][6][7][8]

A generalized workflow for the synthesis and evaluation of these analogs is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 2-Acetylhydrazinecarbothioamide as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Acetylhydrazinecarbothioamide as a key building block in the synthesis of a diverse range of heterocyclic compounds. This document offers detailed experimental protocols for the synthesis of biologically relevant 1,3,4-thiadiazoles and 1,2,4-triazoles, summarizes key quantitative data, and illustrates the synthetic pathways using clear diagrams. The inherent reactivity of the acetyl and thiocarbamoyl functionalities within this compound makes it an attractive and versatile starting material for the construction of various heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole core is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a direct precursor for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles through acid-catalyzed cyclodehydration.

General Reaction Scheme:

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol outlines the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole from this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Concentrated Ammonia Solution

-

Ethanol

Procedure:

-

To 0.05 mol of this compound, carefully add 10 mL of concentrated sulfuric acid with stirring.

-

Heat the mixture on a water bath at 90°C with continuous stirring for 2 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a concentrated ammonia solution while cooling in an ice bath.

-

The resulting precipitate is filtered, washed with cold water, and then with ether.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.[1]

Quantitative Data Summary:

| Product | Starting Material | Reagent | Reaction Condition | Yield (%) | Melting Point (°C) |

| 2-Amino-5-methyl-1,3,4-thiadiazole | This compound | Conc. H₂SO₄ | 90°C, 2h | 85-90 | 222-224 |

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are another class of heterocyclic compounds with significant therapeutic applications, particularly as antifungal and anticancer agents.[2][3][4] The cyclization of this compound in an alkaline medium provides a straightforward route to 5-methyl-4H-1,2,4-triazole-3-thiol.

General Reaction Scheme:

Caption: Base-catalyzed cyclization of this compound.

Experimental Protocol: Synthesis of 5-Methyl-4H-1,2,4-triazole-3-thiol

This protocol details the preparation of 5-methyl-4H-1,2,4-triazole-3-thiol.

Materials:

-

This compound

-

Sodium Hydroxide Solution (5%)

-

Activated Charcoal

-

Hydrochloric Acid (dilute)

-

Ethanol (dilute)

Procedure:

-

Reflux 0.01 mole of this compound in 50 mL of a 5% sodium hydroxide solution for 3 hours.[5]

-

After refluxing, treat the resulting solution with activated charcoal, filter, and cool.

-

Neutralize the filtrate with dilute hydrochloric acid to a pH of 5-6.

-

A solid crystalline product will separate out.

-

Filter the solid, dry it, and recrystallize from dilute ethanol to obtain the pure product.[5]

Quantitative Data Summary:

| Product | Starting Material | Reagent | Reaction Condition | Yield (%) | Melting Point (°C) |

| 5-Methyl-4H-1,2,4-triazole-3-thiol | This compound | 5% NaOH | Reflux, 3h | 80-85 | 268-270 |

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

This compound can be first converted to its corresponding thiosemicarbazone, which then serves as a key intermediate for the synthesis of thiazole derivatives through the Hantzsch thiazole synthesis. This reaction involves the condensation of the thiosemicarbazone with an α-haloketone.[6][7]

General Reaction Scheme:

Caption: Two-step synthesis of thiazoles from this compound.

Experimental Protocol: Synthesis of a Substituted Thiazole Derivative

This protocol describes a general two-step procedure for synthesizing a thiazole derivative.

Step 1: Synthesis of the Thiosemicarbazone Intermediate

-

Dissolve this compound in a suitable solvent such as ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours and monitor the reaction by TLC.

-

Cool the reaction mixture to allow the thiosemicarbazone to crystallize.

-

Filter and wash the product with cold ethanol.

Step 2: Hantzsch Thiazole Synthesis

-

Suspend the synthesized thiosemicarbazone in a solvent like ethanol or DMF.

-

Add an equimolar amount of an appropriate α-haloketone (e.g., 2-bromoacetophenone).[7][8][9][10]

-

Add a base such as anhydrous potassium carbonate or triethylamine.

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Quantitative Data Summary (Representative Examples):